molecular formula BK B127583 Potassium borohydride CAS No. 13762-51-1

Potassium borohydride

Cat. No.: B127583
CAS No.: 13762-51-1
M. Wt: 49.91 g/mol
InChI Key: HHUJLKPGQMFFMS-UHFFFAOYSA-N
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Description

Potassium borohydride, also known as potassium tetrahydroborate, is a white crystalline or powdered solid with the chemical formula KBH₄. It is a versatile reducing agent widely used in organic and inorganic chemistry. This compound is known for its stability in both moist and dry air and its ability to decompose at high temperatures, making it a valuable compound in various chemical processes .

Mechanism of Action

Target of Action

Potassium borohydride (KBH4) is primarily used as a reducing agent in various chemical reactions . It targets multiple compounds such as copper salts, enones, ketones, and nitroarenes, reducing them to simpler forms . It can also be employed as a boron source in the nickel–boron alloy .

Mode of Action

This compound interacts with its targets through reduction reactions . For instance, it can reduce copper salts to copper nanoparticles . It can also catalyze the reduction of enones and ketones in the presence of chiral N,N′-dioxidescandium(III) complex catalyst to produce enantioselective allylic alcohols . Furthermore, it can reduce nitroarenes to azoxybenzenes in the presence of phase transfer catalyst PEG-400 .

Biochemical Pathways

This compound is involved in hydrogen production through hydrolysis . It reacts with water to produce hydrogen gas and metaborate salts . This reaction is usually slow and requires catalysts to increase the rate of hydrogen production . Boric acid (H3BO3) has shown good catalytic activity in producing hydrogen from KBH4 hydrolysis .

Result of Action

The primary result of this compound’s action is the production of hydrogen gas and reduced forms of the target compounds . For example, it can reduce copper salts to copper nanoparticles, and nitroarenes to azoxybenzenes . In the presence of boric acid, it can produce hydrogen gas through hydrolysis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . The temperature affects the rate of KBH4 hydrolysis, and the presence of a catalyst like boric acid can significantly enhance the hydrogen production rate . Furthermore, the concentration of KBH4 also influences the system’s microstructure and rheology, which can affect the reaction rate .

Biochemical Analysis

Biochemical Properties

Potassium borohydride plays a significant role in biochemical reactions, primarily as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reduction reactions. For instance, this compound is known to reduce copper salts to form copper nanoparticles . It also participates in the catalytic reduction of enones and ketones in the presence of chiral N, N′-dioxidescandium (III) complex catalysts . These interactions are crucial for synthesizing specific biochemical compounds and studying enzyme mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to donate hydrogen atoms, thereby reducing other molecules. This reduction process can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. For example, this compound can reduce nitroarenes to azoxybenzenes in the presence of phase transfer catalysts . This reduction alters the chemical structure of the target molecules, impacting their biological activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium borohydride can be synthesized through several methods. One common method involves the reaction of potassium hydroxide with sodium borohydride in an aqueous solution. The reaction proceeds as follows: [ \text{NaBH}_4 + \text{KOH} \rightarrow \text{KBH}_4 + \text{NaOH} ] This reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of trimethyl borate with potassium hydride. This method involves the following reaction: [ \text{B(OCH}_3)_3 + 4\text{KH} \rightarrow \text{KBH}_4 + 3\text{CH}_3\text{OH} ] The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium borohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing various functional groups, including aldehydes, ketones, and nitro compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium borohydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and selective reducing properties. It is less reactive than lithium borohydride, making it suitable for reactions requiring controlled reduction conditions. Additionally, its ability to reduce nitro compounds to azoxybenzenes under mild conditions sets it apart from other borohydrides .

Properties

IUPAC Name

potassium;boron(1-)
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InChI

InChI=1S/B.K/q-1;+1
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InChI Key

HHUJLKPGQMFFMS-UHFFFAOYSA-N
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Canonical SMILES

[B-].[K+]
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Molecular Formula

BK
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DSSTOX Substance ID

DTXSID50929853
Record name Potassium tetrahydroborate
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Molecular Weight

49.91 g/mol
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Physical Description

Potassium borohydride is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion. It is used to make other chemicals., Solid; Not hygroscopic and stable in air; [Merck Index] White solid; [CAMEO] White odorless powder; [Kodak MSDS]
Record name POTASSIUM BOROHYDRIDE
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CAS No.

13762-51-1
Record name POTASSIUM BOROHYDRIDE
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Record name Borate(1-), tetrahydro-, potassium (1:1)
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Record name POTASSIUM TETRAHYDROBORATE
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Q & A

Q1: What is the molecular formula and weight of potassium borohydride?

A1: this compound has the molecular formula KBH4 and a molecular weight of 53.94 g/mol.

Q2: How does the heat capacity of this compound change with temperature?

A2: The heat capacity of KBH4 increases with temperature but exhibits a point of inflection near room temperature, suggesting a possible broad second-order transition. [] This transition is likely related to order-disorder phenomena within the crystal structure. []

Q3: Why is this compound often preferred over sodium borohydride in reducing pyridinium salts?

A4: KBH4 demonstrates superior performance in reducing pyridinium salts to tetrahydropyridines, offering higher yields, milder reaction conditions, and lower cost compared to sodium borohydride. [] This is particularly advantageous for compounds containing nitro or cyano groups, where sodium borohydride can lead to increased impurity formation. []

Q4: Can this compound be used to selectively reduce specific functional groups in the presence of others?

A5: Yes, KBH4 can be utilized for chemoselective reductions. For example, in an ionic liquid/water biphasic system, KBH4 effectively reduces aldehydes and ketones to their corresponding alcohols while leaving other functional groups like nitro groups and chlorine atoms intact. []

Q5: What are some examples of KBH4's catalytic applications in material science?

A6: KBH4 serves as a reducing agent in preparing supported catalysts, such as Ni-B amorphous alloys. These catalysts exhibit high activity and selectivity in reactions like the hydrogenation of o-chloronitrobenzene to o-chloroaniline. [, ] It is also used in preparing nanocrystalline materials like Sn4P3 [] and copper powders. [, ]

Q6: How does the choice of solvent affect this compound reductions?

A7: The choice of solvent can significantly impact KBH4 reductions. For instance, using methanol as a solvent at low temperatures (-5 °C) resulted in better yields compared to ethanol at higher temperatures when reducing pyridinium salts. [] Additionally, KBH4 demonstrates good performance in ionic liquid/water biphasic systems, allowing for catalyst recycling and enhanced chemoselectivity. []

Q7: Can this compound be used in the synthesis of pharmaceutical intermediates?

A8: Yes, KBH4 is employed in synthesizing pharmaceutical intermediates. One example is its use in reducing statin intermediates chirally, offering a cost-effective and environmentally friendly approach compared to traditional methods. []

Q8: How is this compound utilized in hydrogen storage applications?

A9: KBH4 is a promising material for hydrogen storage due to its high hydrogen content. Research has focused on developing efficient catalysts to control the hydrolysis of KBH4, releasing hydrogen gas on demand. For example, PtAu/CNT nanocomposites have shown excellent catalytic activity in promoting hydrogen production from KBH4 hydrolysis. []

Q9: What role does this compound play in analytical chemistry?

A10: KBH4 serves as a reducing agent in analytical techniques like hydride generation atomic fluorescence spectrometry (HG-AFS). This method is applied to determine trace amounts of elements like arsenic [, , ], mercury [, , ], germanium [], and lead [] in various matrices, including environmental samples, food products, and biological samples.

Q10: What safety precautions should be taken when handling this compound?

A10: KBH4 reacts with water to generate hydrogen gas, a flammable substance, demanding careful handling in well-ventilated areas. Appropriate personal protective equipment, such as gloves and eye protection, should be worn to avoid contact.

Q11: What are some future research directions for this compound?

A14: Ongoing research focuses on:- Developing more efficient and cost-effective catalysts for hydrogen production from KBH4 hydrolysis [].- Exploring novel applications in organic synthesis and material science [].- Optimizing existing analytical methods for improved sensitivity and selectivity [].- Addressing the environmental concerns associated with KBH4 production and use [].

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